1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a piperidine-4-carboxamide backbone. Its structure includes a 2-fluorophenyl substituent at the 7-position of the thienopyrimidinone core and an N-(2-methoxybenzyl) group on the piperidine ring. The thienopyrimidinone scaffold is known for its role in kinase inhibition and anticancer applications, while the piperidine moiety enhances metabolic stability and bioavailability . The 2-methoxybenzyl group may improve solubility and target binding compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-34-21-9-5-2-6-17(21)14-28-24(32)16-10-12-31(13-11-16)26-29-22-19(15-35-23(22)25(33)30-26)18-7-3-4-8-20(18)27/h2-9,15-16H,10-14H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBAIZWRAJNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.6 g/mol. The structure features a thieno-pyrimidine core that is substituted with a fluorophenyl group and a methoxybenzyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN4O2S |
| Molecular Weight | 476.6 g/mol |
| SMILES Representation | Cc1ccccc1CNC(=O)C1CCN(c2nc3c(-c4ccccc4F)csc3c(=O)[nH]2)CC1 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent , particularly through its action as an inhibitor of polo-like kinase 1 (Plk1). Plk1 is crucial for cell cycle regulation, and its inhibition can lead to mitotic arrest in cancer cells, making it a target for cancer therapy. Preliminary investigations suggest that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-468), indicating its potential for further development as an anticancer drug .
Enzyme Inhibition
The compound has been characterized as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibition of PDE10A has been linked to various neurological disorders and may also play a role in modulating cAMP levels, which are critical for numerous cellular processes.
- Research Findings : Studies show that compounds with similar structures exhibit varying degrees of inhibition against PDE10A, suggesting that this compound could be optimized for enhanced selectivity and potency .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Plk1 : This leads to cell cycle arrest and apoptosis in cancer cells.
- Phosphodiesterase Inhibition : Modulating cyclic nucleotide levels can influence signaling pathways related to cell proliferation and survival.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the compound's potential in cancer therapy. It has shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism involves inducing apoptosis through specific interactions with cellular targets, making it a candidate for further development as an anticancer agent .
Neurodegenerative Disease Treatment
The compound also exhibits promise in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and exhibit neuroprotective effects .
Kinase Inhibition
Another significant application of this compound lies in its role as a kinase inhibitor. It has been observed to inhibit specific kinases involved in cellular signaling pathways that drive cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Antioxidant Activity
The compound's antioxidant properties contribute to its therapeutic potential by protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to scavenge free radicals can enhance cellular health and longevity .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer activity of similar thieno[3,2-d]pyrimidine derivatives, researchers reported that compounds with structural similarities to our target exhibited significant cytotoxic effects against multiple cancer cell lines. The study employed various assays to measure cell viability and apoptosis induction, confirming the potential of these compounds as lead candidates for further development .
Case Study 2: Alzheimer’s Disease Model
A recent investigation into piperidine derivatives demonstrated that modifications similar to those present in our compound led to enhanced inhibition of cholinesterase enzymes. The study utilized an Alzheimer’s disease model to assess cognitive improvements following treatment with these derivatives, showcasing their potential role in managing symptoms associated with neurodegeneration .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1). Key differences lie in the substituents on the thienopyrimidinone core and the piperidine carboxamide side chain, which influence molecular weight, hydrophobicity, and likely biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Substituent (Position 7) | Piperidine Carboxamide Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide | 2-Fluorophenyl | N-(2-Methoxybenzyl) | C₂₇H₂₄FN₃O₃S | 505.56 |
| 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide [1] | 2-Fluorophenyl | N-(1-Phenylethyl) | C₂₇H₂₆FN₃O₂S | 491.58 |
| N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide [2] | 3-Methylphenyl | N-(2,4-Difluorobenzyl) | C₂₆H₂₄F₂N₄O₂S | 494.56 |
Key Observations
Fluorine substitution is a common strategy to improve metabolic stability and bioavailability, as seen in ’s chromenone derivatives .
Piperidine Carboxamide Modifications :
- The N-(2-methoxybenzyl) group in the target compound introduces a methoxy moiety, which can enhance solubility and hydrogen-bonding capacity compared to the N-(1-phenylethyl) group in .
- The N-(2,4-difluorobenzyl) substituent in may offer stronger electronegativity and altered binding kinetics due to dual fluorine atoms .
Molecular Weight and Drug-Likeness :
- The target compound (505.56 g/mol) has a higher molecular weight than (491.58 g/mol) due to the methoxy group but remains within the acceptable range for oral bioavailability .
Theoretical Pharmacological Implications: Piperidine derivatives with 2,6-disubstitution (e.g., ) often exhibit enhanced antimicrobial and anti-inflammatory activities, suggesting that the target compound’s 4-carboxamide position could optimize steric interactions with biological targets .
Research Findings and Structural Insights
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to and , involving coupling of the thienopyrimidinone core with substituted piperidinecarboxamides. Asymmetric methodologies () may be relevant if chirality is introduced .
- Intermolecular Interactions: The 2-methoxybenzyl group’s methoxy oxygen could participate in hydrogen bonding, while the 2-fluorophenyl group may engage in hydrophobic or halogen-bonding interactions, as seen in fluorinated chromenones () .
- Comparative Bioactivity : While explicit activity data are unavailable, structural analogs in and are hypothesized to target enzymes like phosphodiesterases or kinases, given their similarity to pyrimidine-based inhibitors .
Q & A
Basic: What are the primary synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with fluorophenyl-substituted ketones to form the thieno[3,2-d]pyrimidine core under acidic conditions (e.g., acetic acid, 80–100°C) .
Piperidine Coupling : Amide bond formation between the piperidine-4-carboxamide moiety and the thienopyrimidine core using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DMF or DCM .
Benzyl Substitution : Introduction of the 2-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .
Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid side reactions.
- Catalyst Optimization : Use of DMAP or pyridine to enhance coupling efficiency .
- Purification : HPLC or column chromatography (silica gel, eluent: EtOAc/hexane gradient) is essential for isolating >95% pure product .
Advanced: How can structural modifications to the piperidine-4-carboxamide or 2-methoxybenzyl groups improve target selectivity in kinase inhibition assays?
Methodological Answer:
- Piperidine Modifications :
- Replace the carboxamide with sulfonamide or urea groups to alter hydrogen-bonding interactions with kinase ATP-binding pockets .
- Introduce chiral centers (e.g., 3-methylpiperidine) to probe stereospecific binding using enantioselective synthesis .
- Benzyl Group Tuning :
- Substitute 2-methoxy with electron-withdrawing groups (e.g., 2-CF₃) to enhance hydrophobic interactions with kinase hinge regions.
- Use deuterated methoxy groups to study metabolic stability via LC-MS/MS .
Validation :
- Perform kinase panel screens (e.g., Eurofins KinaseProfiler) to assess selectivity against AKT, PI3K, and off-target kinases like PKA .
- Co-crystallize modified compounds with AKT1 (PDB: 3O96) for X-ray structural analysis of binding modes .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration and absence of rotamers (e.g., piperidine ring conformation) .
- Key Peaks: Thienopyrimidine C=O at ~170 ppm (¹³C); piperidine NH at ~8.5 ppm (¹H) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~520.2 Da) and detect trace impurities .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98%) .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability in cell vs. enzymatic assays) be systematically addressed?
Methodological Answer:
- Source Analysis :
- Compare assay conditions: ATP concentrations (enzymatic vs. cellular), cell permeability (logP >3 may enhance cellular uptake) .
- Test metabolites (e.g., demethylated products) via LC-MS to identify active species .
- Experimental Design :
- Use isogenic cell lines (e.g., AKT1-knockout vs. wild-type) to confirm target-specific effects .
- Employ fluorescence polarization (FP) assays to measure direct target engagement in live cells .
Basic: What are the compound’s key physicochemical properties relevant to in vitro assays?
Methodological Answer:
- Solubility : Poor aqueous solubility (~5 µM in PBS); use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- LogP : ~3.2 (predicted), indicating moderate membrane permeability .
- Stability :
- pH-sensitive degradation (avoid buffers outside pH 6–8).
- Store lyophilized at -20°C under argon to prevent oxidation .
Advanced: What strategies mitigate poor bioavailability observed in preclinical models?
Methodological Answer:
- Prodrug Design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo by esterases) to enhance solubility .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve plasma half-life .
- PK/PD Modeling : Use allometric scaling from rodent data (e.g., Cmax, AUC) to predict human dosing regimens .
Basic: How is the compound’s kinase inhibition profile validated against related isoforms (e.g., AKT1 vs. AKT2)?
Methodological Answer:
- Enzymatic Assays :
- Use recombinant AKT1/AKT2 (MilliporeSigma) with FRET-based substrates (e.g., Crosstide peptide).
- IC₅₀ values typically range 10–100 nM for AKT1, with >10-fold selectivity over AKT2 .
- Cellular Validation :
- Western blotting for phospho-GSK3β (AKT1-specific substrate) in MCF-7 cells .
Advanced: What computational methods predict off-target binding to non-kinase proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures of GPCRs, ion channels, or cytochrome P450 enzymes .
- Machine Learning : Train models on ChEMBL bioactivity data to flag potential off-targets (e.g., hERG channel inhibition) .
- SPR Biosensing : Surface plasmon resonance to measure binding kinetics (ka/kd) for high-risk targets .
Basic: What are the recommended controls for assessing cytotoxicity in cell-based assays?
Methodological Answer:
- Negative Controls :
- Parent thienopyrimidine scaffold without the piperidine-benzyl substituent .
- Vehicle (DMSO) at equivalent concentrations.
- Positive Controls :
- Staurosporine (pan-kinase inhibitor) for apoptosis induction.
- AKT-specific inhibitors (e.g., MK-2206) for pathway validation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of metabolic stability?
Methodological Answer:
- Metabolic Hotspots :
- Identify labile sites via microsomal stability assays (human/rat liver microsomes + NADPH). Common issues: N-demethylation of the piperidine ring .
- Modifications :
- Replace methoxybenzyl with deuterated or fluorinated analogs to block oxidative metabolism .
- Introduce steric hindrance (e.g., tert-butyl groups) near metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
